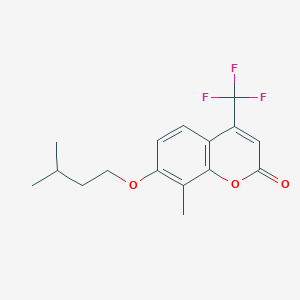
8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin, 3-methylbutanol, and trifluoromethylating agents.
Etherification: The hydroxyl group at the 7-position of 4-hydroxycoumarin is etherified with 3-methylbutanol under acidic or basic conditions to form 7-(3-methylbutoxy)-4-hydroxycoumarin.
Methylation: The methylation of the 8-position is achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone ring to dihydrochromenone or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenones. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of study in pharmacology and toxicology.
Medicine: Its potential therapeutic effects are explored in the development of new drugs for various diseases, including cancer, cardiovascular disorders, and infectious diseases.
Industry: The compound is used in the formulation of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or modulate signaling pathways related to cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)-2H-chromen-2-one can be compared with other chromenone derivatives, such as:
4-hydroxycoumarin: A precursor in the synthesis of various chromenone derivatives with anticoagulant properties.
7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in biochemical assays.
6-chloro-4-(trifluoromethyl)-2H-chromen-2-one: Exhibits similar biological activities but with different potency and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-methyl-7-(3-methylbutoxy)-4-(trifluoromethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c1-9(2)6-7-21-13-5-4-11-12(16(17,18)19)8-14(20)22-15(11)10(13)3/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPIEHLMQRAZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
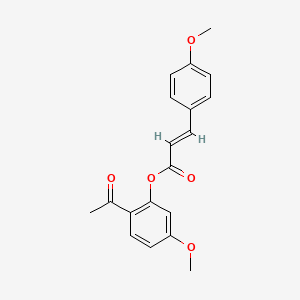
![5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5760409.png)
![2-(4-CHLOROPHENYL)-3-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-7-NITRO-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B5760417.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)
![N-[2-(diethylamino)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5760424.png)
![N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)
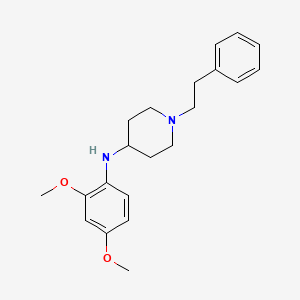
![N'-[(2-chlorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5760438.png)
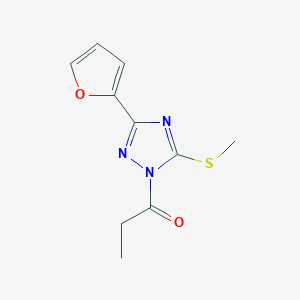
![N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5760451.png)
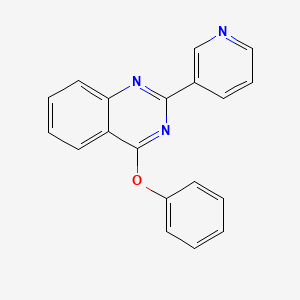
![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)
![1-[(2-ethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5760483.png)
![N-(2-fluorophenyl)-1-[(4-methylphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5760488.png)
